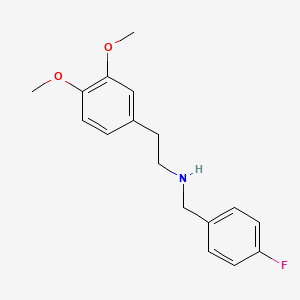

2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine

Description

2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is a synthetic phenethylamine derivative with the molecular formula C₁₇H₂₀FNO₂ and a molecular weight of 289.35 g/mol . Its structure features a 3,4-dimethoxyphenyl group linked to an ethylamine backbone, substituted at the nitrogen atom with a 4-fluorobenzyl moiety. The compound is cataloged under CAS registry number 355381-83-8 and ChemSpider ID 1554458, with synonyms including N-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine and Benzeneethanamine, 4-fluoro-N-[(3,4-dimethoxyphenyl)methyl] .

Structurally, the 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating properties, while the 4-fluorobenzyl group introduces steric and electronic effects that influence receptor binding. The compound is part of a broader class of N-benzylphenethylamines, which are studied for their pharmacological activity, particularly as serotonin receptor ligands .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethyl-[(4-fluorophenyl)methyl]azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBZCVQNMHHOL-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC[NH2+]CC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FNO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366346 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-91-6 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Synthetic Route

Principle:

The most common and effective approach to synthesize 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is via reductive amination of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine.

- Starting materials:

- 3,4-Dimethoxybenzaldehyde (aldehyde component)

- 4-Fluorobenzylamine (amine component)

-

- Sodium cyanoborohydride (NaBH3CN) or

- Sodium triacetoxyborohydride (NaBH(OAc)3)

-

- Methanol or ethanol, sometimes dichloromethane for better solubility.

-

- Room temperature to slightly elevated temperatures (20–40 °C)

- Stirring under inert atmosphere (e.g., nitrogen) to prevent oxidation

- Mix 3,4-dimethoxybenzaldehyde and 4-fluorobenzylamine in the chosen solvent.

- Add the reducing agent slowly to the reaction mixture to reduce the formed imine intermediate to the corresponding amine.

- Stir the reaction for several hours (typically 12–24 h) until completion.

- Work-up includes aqueous quenching, extraction, drying, and purification (e.g., recrystallization or chromatography).

- Typically moderate to high yields (>70%) depending on optimization of reagent ratios and reaction time.

- Sodium triacetoxyborohydride is preferred for milder conditions and better selectivity.

- The reaction avoids over-reduction or side reactions when carefully controlled.

Industrial Scale Production Considerations

Scale-up:

The reductive amination is scalable using continuous flow reactors to maintain consistent temperature and mixing, improving reproducibility and yield.Automation:

Automated dosing of reagents and in-line monitoring (e.g., HPLC) ensure product quality and reduce batch variability.Purification:

Industrial processes often incorporate crystallization and filtration steps to achieve pharmaceutical-grade purity.

Alternative Synthetic Routes and Related Preparations

While reductive amination is the primary method, related compounds and derivatives have been prepared using alternative strategies that may inform process optimization:

| Method | Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Amide Formation (Patent CN103664681A) | Preparation of related N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl] ethanamide derivatives via coupling of hydrobromide salt and acid using EDCI.HCl and DMAP in dichloromethane | 3,4-Dimethoxy-1-glycyl benzene hydrobromide, 3,4,5-trimethoxy toluylic acid, EDCI.HCl, DMAP | High yield (~76%), mild conditions | Specific to amide derivatives, not direct amine synthesis |

| Oxidation of Phenylthio Derivatives (IUCr Journal) | Oxidation of phenylthio-substituted analogs using sodium periodate in aqueous media | NaIO4, DCM/MeOH | Useful for functional group transformations | Not direct synthesis of target amine |

| Alkylation and Substitution Reactions (Literature) | Aromatic substitution or alkylation to introduce fluorobenzyl groups on phenethylamine backbones | Various electrophiles and nucleophiles | Versatile for structural analogs | Multi-step, lower overall yield |

Summary Table of Key Parameters in Reductive Amination Synthesis

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Aldehyde | 3,4-Dimethoxybenzaldehyde | Commercially available |

| Amine | 4-Fluorobenzylamine | Commercially available |

| Reducing Agent | Sodium cyanoborohydride or sodium triacetoxyborohydride | Selectivity and mildness important |

| Solvent | Methanol, ethanol, or dichloromethane | Solubility and reaction rate affect |

| Temperature | 20–40 °C | Room temperature preferred |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | Dependent on optimization |

| Purification | Extraction, drying, recrystallization or chromatography | To achieve high purity |

Research Findings and Optimization Insights

- Effect of Reducing Agent: Sodium triacetoxyborohydride provides cleaner reactions with fewer side products compared to sodium cyanoborohydride, especially in protic solvents.

- Solvent Choice: Methanol is commonly used due to good solubility of reagents; however, dichloromethane can improve selectivity in some cases.

- Reaction Monitoring: Analytical techniques such as HPLC and NMR are critical to confirm imine formation and completion of reduction.

- Scale-up: Continuous flow methods improve heat and mass transfer, allowing better control of exothermic reductive amination steps.

- Purity: Post-reaction purification often involves recrystallization from ethyl acetate or chromatographic techniques to remove unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under various conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Moving the fluorine atom from the 4- to 2-position on the benzyl group (e.g., 34H-NBF) significantly enhances receptor binding, highlighting the importance of substitution patterns .

- Methoxy Positioning : 3,4-Dimethoxy substitution (as in the target compound) versus 2,5-dimethoxy (as in 25I-NBOMe) alters electronic distribution, affecting ligand-receptor interactions .

Pharmacological Targets Beyond Serotonin Receptors

While most analogues target 5-HT₂A receptors, some derivatives exhibit activity at other targets:

Key Insight : The target compound’s structural flexibility allows derivatization for diverse applications, including antiviral research, though its primary research focus remains neuropharmacology .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is a phenethylamine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure combining methoxy-substituted aromatic rings and an ethylamine moiety, which may influence its interaction with various biological targets.

Chemical Structure

The chemical formula for this compound is . The presence of methoxy groups at the 3 and 4 positions on the phenyl ring is significant for its biological activity, as these groups can modulate receptor interactions and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions can influence mood, cognition, and various physiological processes. The compound may also exhibit anti-inflammatory and anticancer properties through its modulation of enzyme activities and receptor signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Neuromodulation : The compound may act as a neuromodulator, potentially influencing neurotransmitter release and uptake mechanisms.

- Antidepressant Effects : Preliminary studies suggest that it could exhibit antidepressant-like effects due to its action on serotonin receptors .

- Antioxidant Properties : Its metabolites may have antioxidant effects, contributing to cellular protection against oxidative stress .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- In Vitro Studies : Laboratory assays have indicated that structurally similar compounds can modulate serotonin receptor activity effectively. This suggests that this compound may share similar properties .

- Metabolic Pathways : Investigations into the metabolism of related phenethylamines indicate that demethylation and hydroxylation are common metabolic pathways that could also apply to this compound, affecting its biological activity and toxicity .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The compound is typically synthesized via reductive amination , where 3,4-dimethoxyphenylacetaldehyde reacts with 4-fluorobenzylamine in the presence of a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride). Key optimization steps include:

- Temperature control : Maintaining 0–4°C during aldehyde-amine condensation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) ensures >95% purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing and validating the purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity by resolving peaks for methoxy (δ 3.7–3.9 ppm), fluorobenzyl (δ 4.3–4.5 ppm), and ethanamine protons (δ 2.6–3.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. A retention time of 8–10 minutes (acetonitrile/water mobile phase) is typical .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 330.3) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (NIOSH/EN 166 certified) to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal; organic waste should be incinerated .

Advanced Research Questions

Q. How do structural modifications, such as varying methoxy group positions or fluorobenzyl substituents, influence the compound’s binding affinity to serotonin receptors, and what experimental approaches can elucidate these structure-activity relationships (SAR)?

Methodological Answer:

- Comparative Binding Assays : Radioligand displacement studies (e.g., H-5HT in transfected HEK293 cells) quantify affinity shifts. For example, replacing 3,4-dimethoxy with 4-methoxy reduces 5-HT₂A binding by 40% .

- Molecular Docking : Schrödinger Suite or AutoDock Vina models interactions between substituents and receptor pockets (e.g., fluorobenzyl’s hydrophobic contact with transmembrane helix 5) .

- In Vivo Microdialysis : Measure serotonin levels in rodent prefrontal cortex post-administration to correlate SAR with functional effects .

Q. What strategies can resolve contradictory findings regarding the compound’s in vitro versus in vivo pharmacological effects, particularly in neuropharmacological models?

Methodological Answer:

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/brain bioavailability to identify discrepancies (e.g., poor blood-brain barrier penetration despite high in vitro potency) .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via HR-MS to detect active/inactive metabolites .

- Dose-Response Studies in Transgenic Models : Use 5-HT receptor knockout mice to isolate target-specific effects .

Q. What advanced computational methods are suitable for predicting the metabolic pathways and potential toxicological profiles of this compound?

Methodological Answer:

Q. Notes

- Methodological answers emphasize reproducibility and technical rigor for academic research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.